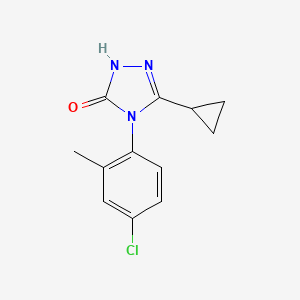![molecular formula C25H31ClFN3O B3809921 1-{3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B3809921.png)
1-{3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine
Overview
Description
1-{3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine, commonly known as CPP, is a compound that has gained significant attention in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory.
Mechanism of Action
CPP acts as a competitive antagonist of the 1-{3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine receptor. The this compound receptor is a glutamate receptor that is involved in synaptic plasticity, learning, and memory. When glutamate binds to the this compound receptor, it opens a channel that allows calcium ions to enter the neuron. This influx of calcium ions is necessary for long-term potentiation, a process that is believed to underlie learning and memory. CPP blocks the channel and prevents calcium ions from entering the neuron, thereby inhibiting long-term potentiation.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects. CPP has been shown to increase the release of dopamine in the striatum, which may be related to its effects on drug addiction and withdrawal. CPP has also been shown to increase the release of acetylcholine in the hippocampus, which may be related to its effects on learning and memory.
Advantages and Limitations for Lab Experiments
CPP has several advantages for lab experiments. It is a potent and selective antagonist of the 1-{3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine receptor, which makes it a valuable tool for studying the role of the this compound receptor in learning and memory. However, CPP also has some limitations. It has a short half-life, which means that it must be administered frequently to maintain its effects. Additionally, CPP has some off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on CPP. One direction is to study the effects of CPP on other neurotransmitter systems, such as the dopamine and serotonin systems. Another direction is to develop more selective 1-{3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine receptor antagonists that do not have the off-target effects of CPP. Finally, there is a need to investigate the potential therapeutic applications of this compound receptor antagonists, such as CPP, for the treatment of neurological and psychiatric disorders.
Scientific Research Applications
CPP has been widely used in scientific research to study the role of the 1-{3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine receptor in learning and memory. CPP has been shown to impair spatial learning and memory in rats, indicating that the this compound receptor is involved in these processes. CPP has also been used to study the role of the this compound receptor in drug addiction and withdrawal.
Properties
IUPAC Name |
3-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClFN3O/c26-23-7-4-8-24(27)22(23)19-28-13-11-20(12-14-28)9-10-25(31)30-17-15-29(16-18-30)21-5-2-1-3-6-21/h1-8,20H,9-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVBGCIUAFOPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B3809839.png)
![(2R*,4S*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3809844.png)
![methyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B3809846.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3809847.png)
![1-(3-chlorophenyl)-4-[1-(2-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B3809850.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B3809862.png)
![3-butyl-1-methyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazin-2-one](/img/structure/B3809872.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-(tetrahydro-3-furanyl)-1H-pyrazole-3-carboxamide](/img/structure/B3809879.png)
![2-[4-[2-(2-furyl)benzyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B3809885.png)


![7,7-dimethyl-2-(3-phenylpropyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B3809909.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B3809916.png)

